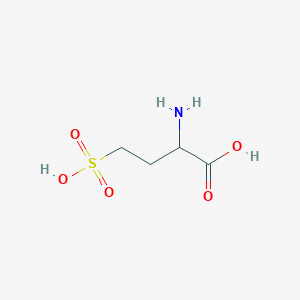

Homocysteic acid

Description

Historical Trajectories and Foundational Discoveries in Excitatory Amino Acid Research

The journey to understanding the role of compounds like DL-Homocysteic acid began with early explorations into excitatory amino acids (EAAs). In the mid-20th century, the excitatory effects of glutamate (B1630785) and aspartate on the central nervous system were first reported. nih.govcambridge.org Takashi Hayashi's pioneering work in the 1940s and 50s, which was delayed in its English publication, demonstrated that direct application of glutamate to the motor cortex of dogs induced convulsions, suggesting its role in brain excitation. nih.gov This foundational research laid the groundwork for identifying other endogenous molecules with similar properties.

The concept of "excitotoxins," amino acids that can cause neuronal death through excessive stimulation, emerged from these early studies. ajinomoto.com.my This led to the investigation of various structural analogs of glutamate to understand their neuroexcitatory and neurotoxic potential. ajinomoto.com.my The synthesis and study of acidic amino acids, including homocysteic acid, in the 1960s further expanded the field. wikipedia.org The recognition that these compounds could mimic the effects of endogenous neurotransmitters was a crucial step in elucidating the complexities of glutamatergic signaling. researchgate.net The development of specific antagonists for EAA receptors in the following decades provided invaluable tools for differentiating receptor subtypes and mapping their distribution within the central nervous system, solidifying the role of glutamate and related compounds as key players in neurotransmission. researchgate.netnih.gov

Current Paradigm in DL-Homocysteic Acid Research: Significance and Scope

In the current research landscape, DL-Homocysteic acid is primarily investigated for its multifaceted roles as a neuromodulator and its implications in various pathological conditions. chemimpex.com It is widely utilized as a potent excitatory amino acid to study neurotransmission, synaptic plasticity, and the mechanisms underlying neurodegenerative diseases. chemimpex.com

Key Research Areas:

Neuroscience Research: DL-HCA serves as a powerful tool to induce excitotoxicity, a process implicated in a range of neurological disorders. medchemexpress.comnih.gov Its agonistic activity at NMDA receptors allows researchers to probe the downstream effects of excessive receptor activation, such as disruptions in calcium homeostasis and the induction of oxidative stress. zellbio.eusigmaaldrich.comnih.gov Studies have shown that DL-HCA can induce degeneration of spinal motor neurons and has a cytotoxic effect on the central nervous system. zellbio.eu

Metabolic Studies: The compound is also explored for its role in the metabolism of sulfur-containing amino acids. chemimpex.com As a derivative of homocysteine, its study provides insights into conditions associated with elevated homocysteine levels, known as hyperhomocysteinemia, which is a risk factor for cardiovascular and neurological diseases. ontosight.ainih.gov

Pharmacological and Toxicological Applications: DL-Homocysteic acid is used as a reference compound in evaluating the effects of potential therapeutic drugs on the central nervous system. chemimpex.com Its ability to induce seizures in animal models makes it a useful tool for screening anticonvulsant compounds. nih.govnih.gov

Properties of DL-Homocysteic Acid:

| Property | Value |

| Molecular Formula | C4H9NO5S |

| Molecular Weight | 183.18 g/mol |

| Appearance | White to yellow powder |

| CAS Number | 504-33-6 |

The data in this table is compiled from sources. wikipedia.orgchemimpex.comsigmaaldrich.com

Evolving Theoretical Frameworks in Investigating DL-Homocysteic Acid's Biological Roles

The understanding of DL-Homocysteic acid's biological significance is continuously evolving. Initially viewed primarily as an excitotoxin, the theoretical frameworks surrounding its function have expanded to encompass more nuanced roles in neurotransmission and cellular signaling.

A significant development is the investigation of its interaction with not only ionotropic receptors like NMDA but also metabotropic glutamate receptors (mGluRs). ebi.ac.ukresearchgate.net Research has shown that both the D- and L-isomers of this compound can act as agonists at different mGluR subtypes. ebi.ac.ukresearchgate.netebi.ac.uk This dual action on both ionotropic and metabotropic receptors suggests a more complex modulatory role in the nervous system than previously thought. For instance, agonists for group II and III mGluRs have been shown to provide protection against seizures induced by DL-HCA in animal models, indicating a potential interplay between different receptor systems in regulating neuronal excitability. nih.govnih.govfrontiersin.org

Furthermore, the concept of "gliotransmission," where glial cells release neuroactive substances to modulate synaptic activity, has provided a new lens through which to view the function of this compound. nih.gov Evidence suggests that this compound may be localized in and released from glial cells, such as astrocytes, rather than neurons. nih.gov This finding challenges the traditional neuron-centric view of neurotransmission and proposes that glial-derived this compound could act as a "gliotransmitter," directly influencing postsynaptic neurons or modulating the effects of other neurotransmitters. nih.gov This evolving framework highlights the intricate and dynamic nature of intercellular communication in the brain and positions DL-Homocysteic acid as a key molecule in these complex processes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-sulfobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOQYPQEPHKASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864543 | |

| Record name | 2-Amino-4-sulfobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | DL-Homocysteic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-33-6, 1001-13-4 | |

| Record name | (±)-Homocysteic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Homocysteic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocysteic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-sulfobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-homocysteic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-HOMOCYSTEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYA2G5T79L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Endogenous Biochemistry and Metabolic Pathways of Dl Homocysteic Acid

Biosynthesis and Formation Mechanisms in Biological Systems

The formation of DL-homocysteic acid in the body is intrinsically linked to the metabolism of homocysteine, a pivotal intermediate in sulfur-amino acid pathways.

The primary precursor for the biosynthesis of homocysteic acid is the amino acid L-homocysteine . mdpi.comresearchgate.net this compound is formed through the oxidation of the thiol group (-SH) of homocysteine to a sulfonic acid group (-SO3H). mdpi.comnih.gov While the precise enzymatic pathways for the full oxidation to this compound in vivo are not as clearly defined as other related metabolic steps, it is understood to be an oxidative product of homocysteine. mdpi.comfrontiersin.org Some evidence suggests that L-homocysteic acid can be synthesized via the reaction of homocysteine with sulfite, a process potentially catalyzed by a sulfotransferase enzyme. ontosight.ai Another related compound, L-homocysteine sulfinic acid (L-HCSA), is formed by the partial oxidation of the thiol group of L-homocysteine. mdpi.comnih.gov Further oxidation of L-HCSA can then yield L-homocysteic acid.

Table 1: Precursor Compounds and Formation of DL-Homocysteic Acid

| Precursor Compound | Transformation | Resulting Compound | Notes |

|---|---|---|---|

| L-Homocysteine | Oxidation of thiol group | DL-Homocysteic Acid | The primary pathway for endogenous formation. mdpi.comnih.gov |

| L-Homocysteine | Reaction with sulfite | L-Homocysteic Acid | May be catalyzed by a sulfotransferase enzyme. ontosight.ai |

| L-Homocysteine Sulfinic Acid | Oxidation | L-Homocysteic Acid | Represents the full oxidation product from the partially oxidized sulfinic acid intermediate. mdpi.com |

The metabolism of sulfur-containing amino acids comprises a network of interconnected pathways involving key compounds such as methionine, cysteine, homocysteine, and taurine. nih.gov DL-homocysteic acid exists as a metabolite within this framework, originating from homocysteine. ontosight.aihmdb.ca Homocysteine itself occupies a critical branch point. It can either be recycled back to methionine or be irreversibly converted to cysteine through the transsulfuration pathway. nih.govuomustansiriyah.edu.iq The formation of this compound represents an alternative oxidative fate for homocysteine. mdpi.com This pathway is significant as it diverts homocysteine from its other metabolic roles and produces a neuroactive compound. frontiersin.org

The methionine cycle is a fundamental biochemical pathway essential for generating the universal methyl donor, S-adenosylmethionine (SAM), and for managing sulfur-amino acid homeostasis. nih.govtandfonline.com The cycle begins with the essential amino acid methionine. uomustansiriyah.edu.iq

Activation of Methionine : Methionine is activated by ATP to form S-adenosylmethionine (SAM), a high-energy compound. nih.govnih.gov

Methyl Transfer : SAM donates its methyl group to various acceptor molecules in numerous methylation reactions, which are critical for the synthesis of compounds like creatine (B1669601) and carnitine, as well as for the methylation of DNA and proteins. nih.gov

Formation of Homocysteine : After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). altmedrev.com SAH is then hydrolyzed to L-homocysteine and adenosine. nih.govuomustansiriyah.edu.iq

Fates of Homocysteine : From this point, L-homocysteine can enter one of two major pathways:

Remethylation : It can be remethylated to regenerate methionine, a reaction that requires folate (vitamin B9) and vitamin B12 as cofactors. mdpi.comnih.gov

Transsulfuration : It can be condensed with serine to form cystathionine (B15957), the first step of the transsulfuration pathway, which ultimately produces cysteine. This step is dependent on vitamin B6. uomustansiriyah.edu.iq

DL-Homocysteic acid is formed from the oxidation of this L-homocysteine pool. frontiersin.org Therefore, the dynamics of the methionine cycle directly influence the availability of the precursor for this compound synthesis. Conditions that lead to an accumulation of homocysteine (hyperhomocysteinemia), such as deficiencies in vitamins B6, B9, or B12, can potentially increase the substrate available for oxidation into this compound. nih.govmedicalnewstoday.com

Physiological Regulation of DL-Homocysteic Acid Concentrations

The levels of DL-homocysteic acid in the body are not static but are governed by the availability of its precursor and specific physiological triggers.

The concentration of DL-homocysteic acid is closely tied to the regulation of homocysteine homeostasis. nih.gov Key factors influencing homocysteine levels, and thus the potential for this compound formation, include:

Vitamin Status : Deficiencies in folate, vitamin B12, and vitamin B6 are common causes of elevated homocysteine levels (hyperhomocysteinemia) because these vitamins are essential cofactors for the enzymes that metabolize homocysteine. nih.govmedicalnewstoday.com

Genetic Factors : Genetic variations in enzymes involved in the methionine cycle, such as methylenetetrahydrofolate reductase (MTHFR) and cystathionine β-synthase (CBS), can impair homocysteine metabolism and lead to its accumulation. nih.govmhmedical.com

Physiological States : Conditions like renal failure and hypothyroidism can also contribute to elevated homocysteine levels. frontiersin.orgclevelandclinic.org

Research indicates that this compound can be released in response to excitatory stimulation in the nervous system. frontiersin.org It is considered a gliotransmitter, predominantly localized in glial cells, and acts as an endogenous agonist for N-methyl-D-aspartate (NMDA) receptors. researchgate.netnih.gov

DL-Homocysteic acid is part of a family of related sulfur-containing amino acid derivatives. Its direct metabolic precursor is homocysteine, and its formation involves oxidation. researchgate.net

Homocysteine Sulfinic Acid (HCSA) : This compound is a partially oxidized derivative of homocysteine and an intermediate in the formation of this compound. mdpi.com Like this compound, L-HCSA is also a potent agonist at several metabotropic glutamate (B1630785) receptors. researchgate.net

Homotaurine : This compound is the decarboxylated derivative of this compound. researchgate.net It is structurally analogous to GABA. nih.gov

Homocysteine Thiolactone : This is a cyclic thioester formed from homocysteine in an error-editing reaction by methionyl-tRNA synthetase. mdpi.com It is a distinct metabolic product from the oxidative pathway that forms this compound.

Table 2: Metabolic Derivatives and Related Compounds of DL-Homocysteic Acid

| Compound Name | Relationship to this compound | Metabolic Note |

|---|---|---|

| L-Homocysteine | Precursor | The amino acid from which this compound is formed via oxidation. mdpi.com |

| L-Homocysteine Sulfinic Acid | Intermediate/Derivative | A partially oxidized form of homocysteine. mdpi.com |

| Homotaurine | Derivative | Formed by the decarboxylation of this compound. researchgate.net |

| S-Adenosylmethionine (SAM) | Upstream Metabolite | A key methyl donor in the methionine cycle, which generates homocysteine. nih.gov |

| S-Adenosylhomocysteine (SAH) | Upstream Metabolite | The direct precursor to homocysteine in the methionine cycle. uomustansiriyah.edu.iq |

Neurobiological Functions and Molecular Interactions of Dl Homocysteic Acid

Role as an Endogenous Excitatory Amino Acid Neurotransmitter and Neuromodulator in Neural Signaling

DL-Homocysteic acid is considered a putative endogenous excitatory amino acid (EAA) neurotransmitter and neuromodulator. nih.govnih.gov Evidence supporting this role includes its natural presence in the mammalian CNS, its calcium-dependent release from depolarized brain slices, and its localization within nerve terminals in brain regions rich in N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov As an excitatory substance, it can depolarize neurons, such as those in the hippocampus, inducing significant excitatory postsynaptic potentials (EPSPs). nih.gov Its actions are consistent with the classical criteria for a neurotransmitter, which involve synthesis and storage in presynaptic neurons, release upon neuronal firing, and the elicitation of a response in postsynaptic neurons through specific receptors. mdpi.com The L-isomer, L-Homocysteic acid (L-HCA), in particular, is noted for its potent excitatory effects on neurons. nih.gov

Receptor-Mediated Pharmacology and Signal Transduction

The neurobiological effects of DL-Homocysteic acid are primarily mediated through its interaction with specific glutamate (B1630785) receptor families, leading to the activation of downstream signal transduction pathways.

A substantial body of research has established DL-Homocysteic acid as a potent agonist at the NMDA subtype of glutamate receptors. wikipedia.orgnih.govnih.govmedchemexpress.com Its L-isomer, L-HCA, effectively mimics the action of NMDA, evoking the release of neurotransmitters like acetylcholine (B1216132) from striatal interneurons. nih.gov The neurotoxic effects observed with L-HCA are comparable to those induced by NMDA and can be blocked by known NMDA receptor antagonists, further confirming its role as an endogenous ligand for this receptor. nih.gov Studies have shown that L-HCA activates NMDA receptors with an EC50 value of 14 μM. medchemexpress.commedchemexpress.com

| Compound | Parameter | Value | Assay/System |

|---|---|---|---|

| L-Homocysteic acid (L-HCA) | EC50 | 14 μM | General NMDA Receptor Activation |

| L-Homocysteic acid (L-HCA) | EC50 | 56.1 μM | [3H]Acetylcholine release from striatal slices |

| D-Homocysteic acid (D-HCA) | EC50 | 81.1 μM | [3H]Acetylcholine release from striatal slices |

By activating NMDA receptors, DL-Homocysteic acid plays a role in modulating synaptic transmission and plasticity. nih.govnih.govmedchemexpress.com Activation of NMDA receptors is a critical step for the induction of long-term potentiation (LTP), a cellular mechanism widely believed to underlie learning and memory. tmc.edu The influx of calcium through the NMDA receptor channel upon agonist binding initiates intracellular signaling cascades that strengthen synaptic connections. youtube.com this compound, as an NMDA agonist, can facilitate these processes. nih.gov However, excessive or prolonged activation of NMDA receptors by agonists like this compound can lead to excitotoxicity, a pathological process involving neuronal damage and death due to excessive intracellular calcium accumulation. nih.govpnas.org This highlights the dual role of endogenous NMDA receptor agonists in both physiological synaptic plasticity and pathological neurodegenerative processes. nih.gov

In addition to its well-documented effects on ionotropic NMDA receptors, DL-Homocysteic acid also interacts with metabotropic glutamate receptors (mGluRs). researchgate.net mGluRs are G-protein-coupled receptors that modulate neuronal excitability and synaptic transmission over a slower timescale than ionotropic receptors. wikipedia.org Research has shown that the effects of this compound on rat lymphocytes, such as increasing reactive oxygen species, are mediated through both ionotropic NMDA receptors and group III metabotropic glutamate receptors. researchgate.net Furthermore, high concentrations of DL-homocysteine have been observed to produce effects that are partially antagonized by a group I mGluR antagonist, suggesting an interaction with this subgroup as well. nih.gov

The interaction between a ligand and its receptor is defined not only by its potency (EC50) but also by its binding affinity (Ki) and kinetics (the rates of association and dissociation). csmres.co.uk L-Homocysteic acid has been shown to inhibit the binding of [3H]-Glutamate to brain membranes with a Ki value of 67 μM, indicating its affinity for the glutamate binding site. nih.gov The binding patterns of L-HCA in autoradiograms appear identical to those of NMDA, reinforcing the concept that it acts at the same receptor site. nih.gov The kinetics of this binding—how quickly the molecule associates with and dissociates from the receptor—are crucial for determining the duration and nature of the synaptic response. While detailed kinetic studies specifically for DL-Homocysteic acid are less common, the principles of receptor binding kinetics suggest that its residence time at the NMDA receptor influences its efficacy in activating downstream signaling pathways. csmres.co.ukmdpi.com

| Compound | Parameter | Value | Assay |

|---|---|---|---|

| L-Homocysteic acid (L-HCA) | Ki | 67 μM | Inhibition of [3H]-Glutamate binding |

Agonism at N-Methyl-D-Aspartate (NMDA) Receptors

Cellular and Subcellular Pathophysiological Mechanisms

DL-Homocysteic acid (DL-HCA) is an excitatory amino acid that can act as a potent neurotoxin, primarily through its interaction with glutamate receptors. Its pathophysiological effects are multifaceted, initiating a cascade of events at the cellular and subcellular levels that culminate in neuronal damage and death. These mechanisms include the disruption of calcium balance, the generation of damaging free radicals, and the impairment of mitochondrial function.

Perturbation of Intracellular Calcium Homeostasis in Neuronal Systems

DL-Homocysteic acid significantly disrupts the tightly regulated balance of intracellular calcium (Ca²⁺), a critical second messenger in neurons. As an analogue of the neurotransmitter glutamate, DL-HCA acts as a potent agonist at N-methyl-D-aspartate (NMDA) receptors. Activation of these receptors leads to an influx of Ca²⁺ into the neuron.

Studies have demonstrated that application of DL-HCA to neuronal systems induces a rapid and sustained elevation of cytoplasmic Ca²⁺ levels. In an in-vivo model using rat spinal cords, the application of DL-HCA resulted in an initial increase in cytoplasmic calcium in motor neurons without immediate signs of degeneration. However, over a 24-hour period, a progressive accumulation of calcium was observed in various cellular compartments and organelles. This pathological accumulation of calcium was directly correlated with the progressive degeneration of these organelles, ultimately leading to neuronal cell death. This finding highlights the central role of Ca²⁺ dysregulation in the excitotoxic lesion of motor neurons.

Induction of Oxidative Stress and Reactive Species Generation

The excitotoxic cascade initiated by DL-Homocysteic acid is closely linked to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The excessive influx of Ca²⁺ caused by DL-HCA over-activates enzymes such as nitric oxide synthase (NOS) and xanthine oxidase, leading to the generation of ROS and reactive nitrogen species (RNS).

Research has shown that this compound is a more potent inducer of ROS in lymphocytes than its precursor, homocysteine, acting via NMDA receptors. The neuronal damage resulting from excitotoxicity is attributed to this combination of excessive Ca²⁺ influx and the subsequent generation of reactive oxygen species. This oxidative stress leads to widespread damage of cellular macromolecules, including lipids (lipid peroxidation), proteins, and nucleic acids, further compromising neuronal function and viability.

Modulation of Mitochondrial Bioenergetics and Integrity

Mitochondria are central to neuronal survival, responsible for generating the majority of the cell's ATP and buffering intracellular Ca²⁺. However, these organelles are particularly vulnerable to the pathological conditions created by DL-Homocysteic acid. The dual insults of calcium overload and oxidative stress converge on mitochondria, severely impairing their function and integrity.

Sustained high levels of Ca²⁺ are taken up by mitochondria, which can initially stimulate ATP production. However, excessive mitochondrial Ca²⁺ accumulation can trigger catastrophic events. This, combined with the damaging effects of ROS on mitochondrial components, leads to a decline in the organelle's ability to produce energy and maintain its membrane potential, pushing the neuron towards cell death.

The electron transport chain (ETC) is the primary site of ATP production through oxidative phosphorylation. While direct studies on the effect of DL-Homocysteic acid on specific ETC complexes in neurons are limited, the well-documented consequences of excitotoxicity—calcium overload and oxidative stress—are known to inhibit ETC function. Complex I (NADH:ubiquinone oxidoreductase) is particularly susceptible to oxidative damage. ROS can directly damage the subunits of Complex I, leading to reduced efficiency in electron transport. This impairment not only diminishes ATP production, creating an energy deficit in the highly demanding neuron, but can also lead to further leakage of electrons and increased ROS production, establishing a vicious cycle of mitochondrial dysfunction and oxidative stress.

A critical event in DL-HCA-induced neurotoxicity is the opening of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-selective, high-conductance channel in the inner mitochondrial membrane, and its opening is a key event in many forms of cell death. nih.gov The primary triggers for mPTP opening are high levels of matrix Ca²⁺ and oxidative stress, both of which are direct consequences of DL-HCA exposure. wikipedia.orgnih.gov

The sustained influx of Ca²⁺ into the cytoplasm leads to its uptake and accumulation within the mitochondrial matrix, sensitizing the mPTP to opening. wikipedia.org Concurrently, the elevated levels of ROS further promote pore opening. Prolonged opening of the mPTP has catastrophic consequences for the mitochondrion and the cell. nih.gov It dissipates the mitochondrial membrane potential, which is essential for ATP synthesis, effectively uncoupling oxidative phosphorylation. wikipedia.org This leads to a rapid decline in ATP levels and an inability of the mitochondrion to continue sequestering Ca²⁺. The pore opening also allows for the unregulated passage of water and solutes into the mitochondrial matrix, causing osmotic swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, thereby activating the cell's suicide program. nih.govwikipedia.org

Experimental Models of DL-Homocysteic Acid-Induced Neuropathology

To investigate the neurotoxic effects of DL-Homocysteic acid, researchers have utilized various in vivo and ex vivo experimental models. These models have been instrumental in elucidating the cellular and molecular mechanisms underlying its pathological actions.

One significant in vivo model involves the direct application of DL-HCA to the spinal cord of rats. This model has been used to study the compound's effects on motor neurons, revealing a time-dependent process of calcium dysregulation, organelle degeneration, and eventual cell death, providing a window into excitotoxicity-induced neurodegeneration. Another approach has been the injection of L-Homocysteic acid into the rat striatum to model the excitotoxic damage characteristic of conditions like Huntington's disease. nih.gov These studies have shown dose-dependent neuronal loss that can be blocked by NMDA receptor antagonists, confirming the receptor's critical role in the observed pathology. nih.gov

Ex vivo models, such as the chick retina preparation, have also been employed. arvojournals.org The retina, being a part of the central nervous system, provides an accessible and well-organized tissue to study neurotoxic insults. L-Homocysteic acid induces a pattern of cytopathology in the chick retina that mimics NMDA-induced neurotoxicity, further solidifying its role as an NMDA receptor agonist. nih.gov

Table 1: Summary of Cellular and Subcellular Effects of DL-Homocysteic Acid

| Pathophysiological Mechanism | Key Molecular Event | Consequence in Neuronal Systems |

|---|---|---|

| Calcium Homeostasis Perturbation | Agonism at NMDA receptors | Massive Ca²⁺ influx, cytoplasmic and organellar Ca²⁺ overload. |

| Oxidative Stress Induction | Overactivation of Ca²⁺-dependent enzymes (e.g., NOS) | Generation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), leading to lipid peroxidation and damage to proteins and DNA. |

| Mitochondrial Dysfunction | Calcium overload and oxidative damage | Impaired ATP synthesis, dissipation of mitochondrial membrane potential. |

| ETC Complex I Inhibition | Oxidative damage to complex subunits | Decreased ATP production, increased electron leakage and ROS generation. |

| mPTP Opening | High matrix Ca²⁺ and oxidative stress | Mitochondrial swelling, rupture, release of pro-apoptotic factors (e.g., cytochrome c), and commitment to cell death. |

Table 2: Overview of Experimental Models Used to Study DL-HCA Neuropathology

| Model Type | Organism/System | Key Findings |

|---|---|---|

| In Vivo | Rat Spinal Cord | Demonstrated progressive Ca²⁺ accumulation in motor neurons leading to organelle degeneration and cell death. |

| In Vivo | Rat Striatum | Showed dose-dependent neuronal lesions resembling Huntington's disease, preventable by NMDA antagonists. nih.gov |

| Ex Vivo | Chick Retina | Revealed a pattern of cell death that mirrors NMDA-induced neurotoxicity. arvojournals.org |

| In Vitro | Guinea Pig Hippocampal Slices | Showed that DL-HCA induces large depolarizations in CA3 neurons accompanied by increased membrane conductance. nih.gov |

Excitotoxic Processes and Mechanisms of Neuronal Degeneration

DL-Homocysteic acid (DL-HCA), an excitatory sulfur-containing amino acid, is a potent neurotoxin that contributes to neuronal degeneration primarily through a mechanism known as excitotoxicity. This process is characterized by the excessive or prolonged activation of excitatory amino acid receptors, leading to a cascade of events that culminate in neuronal injury and death. termedia.pl The neurotoxic effects of DL-HCA are largely mediated by its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor. termedia.plnih.gov

The excitotoxic cascade initiated by DL-HCA begins with its binding to NMDA receptors. This activation leads to the opening of the receptor's associated ion channel, which is highly permeable to calcium ions (Ca²+). termedia.pl The subsequent excessive influx of Ca²+ into the neuron disrupts intracellular calcium homeostasis, a critical factor in maintaining normal cellular function. nih.govresearchgate.netresearchgate.net This pathological increase in intracellular Ca²+ concentration triggers several downstream neurotoxic pathways. nih.govresearchgate.net

Experimental studies have elucidated the progressive nature of this neuronal damage. In vivo application of DL-homocysteic acid to the spinal cord of rats demonstrated a clear sequence of degenerative events in motor neurons. nih.govresearchgate.net Initially, an elevated cytoplasmic calcium level is observed without immediate morphological signs of degeneration. nih.govresearchgate.net This is followed by increasing calcium accumulation within various cellular compartments and organelles. nih.govresearchgate.net This organellar calcium overload is paralleled by their progressive degeneration, ultimately leading to cell death. nih.govresearchgate.net These findings confirm that a disruption of calcium homeostasis is a central mechanism in the excitotoxic lesion of neurons induced by DL-HCA. nih.govresearchgate.net

Table 1: Sequence of Excitotoxic Events Induced by DL-Homocysteic Acid

| Stage | Cellular Event | Consequence |

|---|---|---|

| Initiation | Binding of DL-HCA to NMDA receptors. | Opening of NMDA receptor ion channels. |

| Ion Influx | Excessive influx of extracellular Ca²⁺ into the neuron. | Disruption of intracellular calcium homeostasis. |

| Accumulation | Progressive accumulation of Ca²⁺ in cytoplasm and organelles (e.g., mitochondria). | Impairment of organelle function. |

| Degeneration | Onset of progressive organelle degeneration. | Structural and functional collapse of the cell. |

| Cell Death | Culmination of degenerative processes. | Neuronal death. |

Role in Experimental Models of Seizure Activity and Epileptogenesis

DL-Homocysteic acid and its metabolic precursor, homocysteine, are recognized as potent excitatory agents in the central nervous system and have been implicated in the generation of seizure activity. nih.gov Their ability to induce neuronal hyperexcitability makes them useful tools in experimental models of seizures and for studying the mechanisms of epileptogenesis—the process by which a normal brain develops epilepsy.

The pro-convulsant effects of homocysteine and its derivatives are linked to their interaction with excitatory amino acid receptors. nih.gov The mechanism is thought to involve the activation of NMDA receptors and group I metabotropic glutamate receptors (mGluRs), leading to increased intracellular calcium concentrations that lower the threshold for convulsive activity. nih.gov In animal models, the administration of homocysteine or its analogue, homocysteine thiolactone, has been shown to elicit seizures. nih.govnih.gov These seizures can manifest as "minimal" (predominantly clonic) or "major" (generalized tonic-clonic) events, depending on the model and developmental stage of the animal. nih.gov

Studies in adult rats using homocysteine thiolactone demonstrated a dose-dependent effect on seizure incidence, severity, and latency. nih.gov Higher amounts of the compound increased the incidence and number of seizure episodes while decreasing the time to seizure onset. nih.gov These models are valuable for investigating the electrophysiological and behavioral characteristics of seizures induced by endogenous excitatory compounds. The rhythmic bursts of spikes observed in EEG recordings from these animals are an electrophysiological marker of the neuronal hyperexcitability that underlies the seizure phenotype. nih.gov

Table 2: Findings in Experimental Seizure Models Involving Homocysteine Analogues

| Experimental Model | Compound Used | Observed Seizure Phenotype | Proposed Mechanism of Action |

|---|---|---|---|

| Immature Wistar Rats | Homocysteine | "Minimal" (clonic) and "major" (generalized tonic-clonic) seizures. | Direct excitatory effect comparable to glutamate. |

| Adult Rats | D,L-homocysteine thiolactone | Dose-dependent increase in seizure incidence, number of episodes, and severity. | Activation of NMDA and group I mGluR receptors, leading to increased cytosolic Ca²⁺. |

| Adult Rats | Homocysteine | Used as an NMDA receptor agonist to trigger prolonged seizures. | Activation of NMDA receptors enhances Ca²⁺ entry and neuronal excitability. mdpi.com |

Contribution to Neurodegenerative Disease Models

Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, is recognized as a risk factor for several neurodegenerative diseases, including Alzheimer's disease. nih.govnih.govnih.gov The neurotoxicity associated with this condition is not solely due to homocysteine itself but is also significantly attributed to its more potent oxidative metabolite, this compound. nih.govnih.gov

In the context of neurodegenerative disease models, DL-HCA acts as a key excitotoxic molecule that contributes to the underlying pathology. termedia.pl Studies using mouse models of Alzheimer's-like pathology have shown that a diet deficient in B-vitamins—which are crucial for homocysteine metabolism—leads to increased cerebral levels of both homocysteine and HCA. nih.gov Importantly, a positive correlation was found between the serum concentrations of HCA and its levels within cerebral tissues, indicating that systemic elevations can impact the brain environment. nih.gov

The contribution of DL-HCA to neurodegeneration in these models is tied to its excitotoxic mechanisms. By over-activating NMDA receptors, HCA can induce the same cascade of calcium dysregulation and subsequent neuronal injury described previously. nih.govresearchgate.netnih.gov This chronic, low-level excitotoxicity is thought to contribute to the progressive neuronal loss and cognitive decline characteristic of diseases like Alzheimer's. nih.gov Furthermore, the application of DL-HCA has been shown to induce the degeneration of motor neurons, suggesting its potential relevance in models of other neurodegenerative conditions like amyotrophic lateral sclerosis (ALS). nih.govresearchgate.net

Table 3: Role of this compound in Neurodegenerative Disease Models

| Disease Model | Key Findings | Implied Contribution of DL-HCA |

|---|---|---|

| Alzheimer's Disease (Mouse Model) | B-vitamin deficient diet increased cerebral HCys and HCA levels. Serum HCA levels positively correlated with cerebral HCA concentrations. nih.gov | Acts as a potent endogenous neurotoxin contributing to neuronal damage and pathology. nih.gov |

| General Neurodegeneration | Homocysteine-mediated neurotoxicity involves activation of NMDA and group I mGluR receptors. termedia.pl | As a more potent metabolite, HCA is a significant mediator of the excitotoxicity linked to hyperhomocysteinemia. nih.gov |

| Motor Neuron Disease (Rat Model) | In vivo application of DL-HCA induced progressive degeneration and death of spinal motor neurons. nih.govresearchgate.net | Provides a direct experimental link between HCA-induced excitotoxicity and the degeneration of a neuronal population affected in diseases like ALS. nih.govresearchgate.net |

Advanced Research Methodologies and Experimental Design for Dl Homocysteic Acid Studies

In Vitro Experimental Systems

In vitro models provide a controlled environment to study the direct effects of DL-Homocysteic acid on specific cell types and biological processes, free from the complexities of a whole organism.

Primary cell cultures, particularly those of neuronal origin, are invaluable for studying the direct cellular and molecular effects of DL-Homocysteic acid. These cultures involve isolating cells directly from living tissue and growing them in a controlled laboratory setting.

Researchers have utilized primary neuronal cultures to investigate the neurotoxic properties of homocysteic acid. For instance, studies on rat primary neurons have shown that L-Homocysteic acid induces a concentration-dependent neurotoxic effect. medchemexpress.com Similarly, in primary cultures of retinal ganglion cells, direct exposure to DL-homocysteine, a precursor that can be oxidized to this compound, resulted in significant cell death. nih.gov This toxicity is often linked to the activation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity. nih.govfrontiersin.org

The use of primary cultures allows for the detailed examination of intracellular signaling pathways. For example, studies have demonstrated that DL-Homocysteic acid can disrupt calcium homeostasis in cultured neurons, a key event in excitotoxic cell death. u-szeged.hufrontiersin.org Furthermore, research on cultured mouse neurons has shown that homocysteine treatment can lead to the accumulation of phosphorylated and truncated tau protein, a hallmark of neurodegenerative diseases like Alzheimer's. mdpi.com

Table 1: Examples of DL-Homocysteic Acid Studies in Primary Cell Cultures A summary of key findings from studies using primary cell cultures to investigate DL-Homocysteic acid.

| Cell Type | Species | Key Findings | Reference(s) |

|---|---|---|---|

| Retinal Ganglion Cells | Mouse | DL-homocysteine induced ~50-60% cell death within 18 hours. | nih.gov |

| Primary Neurons | Rat | L-Homocysteic acid induced a concentration-dependent neurotoxic effect. | medchemexpress.com |

| Cortical Neurons | Rat | Homocysteine acts as a partial antagonist at the glycine (B1666218) site and an agonist at the glutamate (B1630785) site of the NMDA receptor. | pnas.org |

| Spinal Motor Neurons | Rat | DL-Homocysteic acid disrupts calcium homeostasis and induces degeneration. | u-szeged.hu |

| Cultured Neurons | Mouse | Homocysteine treatment increased phosphorylated and C-terminal truncated tau protein. | mdpi.com |

Application in Brain Slice Preparations for Electrophysiological and Neurotransmitter Release Studies

Brain slice preparations offer a more complex in vitro model than cell cultures, as they maintain the local synaptic circuitry of a specific brain region. This allows for the investigation of how DL-Homocysteic acid affects neuronal communication and network activity.

Electrophysiological recordings from brain slices are a primary method for studying these effects. For example, in hippocampal slices, DL-homocysteic acid has been shown to be a potent excitant, and its effects can be modulated by various receptor antagonists. jneurosci.orgdntb.gov.ua Studies in rat prepyriform cortex slices have used DL-homocysteic acid to characterize the pharmacological sensitivity of amino acid responses and synaptic activation. nih.gov The compound's ability to evoke the release of neurotransmitters, such as acetylcholine (B1216132) and dopamine, has been demonstrated in striatal slices. nih.gov

Recent research has also utilized brain slice preparations to explore the nuanced effects of homocysteine on NMDA receptor function. These studies have revealed that homocysteine can reduce NMDA receptor desensitization, a finding with implications for understanding its role in synaptic plasticity and excitotoxicity. physiology.org

Table 2: Electrophysiological and Neurotransmitter Release Studies with DL-Homocysteic Acid in Brain Slices A compilation of research using brain slice preparations to examine the effects of DL-Homocysteic acid.

| Brain Region | Species | Experimental Focus | Key Findings | Reference(s) |

|---|---|---|---|---|

| Hippocampus | Rat | Characterization of acidic amino acid receptors | Classified a receptor activated by D,L-homocysteate that is blocked by AA and APB. | jneurosci.org |

| Striatum | Rat | Inhibition of excitatory amino acid-induced neurotransmitter release | DL-homocysteate-evoked acetylcholine release was inhibited by PCP and physiological concentrations of Mg++. | nih.gov |

| Prepyriform Cortex | Rat | Pharmacologic sensitivity of amino acid responses | Order of agonist potency for depressing the synaptic field potential was kainic acid > NMDA > this compound > Asp = Glu. | nih.gov |

| Hippocampus | Rat | Epileptiform activity | Investigated inhibitory mechanisms in epileptiform activity induced by low magnesium. | dntb.gov.ua |

| Hippocampus | Rat | NMDA receptor modulation | Homocysteine reduces NMDA receptor desensitization. | physiology.org |

Employment in Biochemical Assays for Enzyme Kinetics and Molecular Interactions

Biochemical assays are essential for understanding the molecular-level interactions of DL-Homocysteic acid, including its binding to receptors and its influence on enzyme activity. These assays are performed in cell-free systems, providing a high degree of control over experimental conditions. nih.govwikipedia.org

Radioligand binding assays have been used to determine the affinity of this compound for various receptors. researchgate.net For example, L-Homocysteic acid has demonstrated a high affinity for NMDA receptors. frontiersin.org Other studies have synthesized complexes of DL-homocysteic acid with various metal ions (Na+, Cu2+, Zn2+, and Ni2+) and characterized their structures, suggesting that interactions with metal ions may be biologically relevant. sigmaaldrich.comresearchgate.net

Enzyme kinetic studies are crucial for determining how DL-Homocysteic acid might affect enzymatic processes. mdpi.comcore.ac.ukfrontiersin.org For instance, researchers have determined the kinetic parameters (kcat and KM values) for L-homocysteine sulfinic acid, a related compound, using recombinant E. coli glutamate decarboxylase. mdpi.com Such studies provide fundamental data on the catalytic efficiency and substrate affinity of enzymes that may interact with this compound and its derivatives.

In Vivo Preclinical Animal Models

In vivo animal models, particularly rodent models, are indispensable for studying the systemic and neurobiological effects of DL-Homocysteic acid in a whole-organism context.

Rodent models have been extensively used to investigate the effects of DL-Homocysteic acid on the central nervous system and other physiological systems. ahajournals.orgfrontiersin.orgnih.govmdpi.com Systemic administration or dietary manipulation in rats and mice allows for the study of both acute and chronic effects. d-nb.infooup.com

Studies in immature rats have shown that intracerebroventricular infusion of DL-homocysteic acid can induce seizures, providing a model to study epileptogenesis and the effects of anticonvulsant drugs. nih.govnih.gov In models of Alzheimer's disease, a B-vitamin deficient diet leading to increased homocysteine and this compound levels has been shown to have a significant impact on the pathology in AppNL-G-F knock-in mice. mdpi.com Furthermore, research has demonstrated that DL-homocysteic acid can induce oxidative stress in the brains of immature rats. sigmaaldrich.com Other studies have used rodent models to examine the role of homocysteine and its metabolites in conditions like migraine and amyotrophic lateral sclerosis (ALS). d-nb.infotandfonline.com

Table 3: Findings from In Vivo Rodent Models of DL-Homocysteic Acid Administration A summary of key research findings from rodent models investigating the effects of DL-Homocysteic acid.

| Rodent Model | Administration Route | Focus of Investigation | Key Findings | Reference(s) |

|---|---|---|---|---|

| Immature Rats (12-day-old) | Intracerebroventricular infusion | Seizure induction | Induced generalized clonic-tonic seizures. | nih.gov |

| Wistar Rats and SHRs | Injection into insular cortex | Autonomic effects of stroke | Resulted in autonomic changes similar to those seen after middle cerebral artery occlusion. | ahajournals.org |

| Immature Rats | Subdural injection | Motor neuron degeneration | Disrupted calcium homeostasis and induced degeneration of spinal motor neurons. | u-szeged.hu |

| AppNL-G-F Knock-in Mice | B-vitamin deficient diet | Alzheimer's disease pathology | Hyperhomocysteinemic AppNL-G-F mice had significantly higher homocysteine levels. | mdpi.com |

| Sprague-Dawley Rats | Intraperitoneal injection | Seizure induction | L-Homocysteic acid elicited seizures during early postnatal development. | medchemexpress.com |

Targeted Microinjection Techniques for Regional Brain Analysis

Targeted microinjection allows for the precise delivery of DL-Homocysteic acid to specific brain nuclei, enabling researchers to investigate the function of distinct neural circuits. nih.gov This technique is advantageous over electrical stimulation as it selectively activates neuronal cell bodies without stimulating fibers of passage. nih.gov

Microinjections of DL-homocysteic acid have been used to map the functional topography of various brain regions. For example, injections into the ventral respiratory group of the medulla oblongata have helped to define neuronal micro-circuitries involved in the control of breathing. nih.govjneurosci.org In other studies, microinjection of DL-homocysteic acid into the diencephalon of adult rats produced acute, axon-sparing neurotoxic lesions, demonstrating its potent excitotoxic effects in a region-specific manner. ajinomoto.com.my This technique has also been employed to study the role of specific brain areas, such as the rostroventral medulla, in pain modulation at different developmental stages. ucl.ac.uk

Computational Modeling of DL-Homocysteic Acid Effects on Neural Networks

Computational modeling serves as a powerful tool to simulate and predict the complex effects of neuroactive compounds like DL-Homocysteic acid (DLH) on neural networks. These models allow researchers to investigate dynamic interactions and system-level consequences that are difficult to observe directly in vivo.

One area of significant application is in understanding the role of DLH in modulating respiratory neural networks. DLH, as a non-specific glutamate receptor agonist, induces neuronal excitation. researchgate.net Researchers have used computer models to simulate the microinjection of DLH into specific brainstem areas, such as the Bötzinger complex (BÖT), which is crucial for respiratory rhythm generation. researchgate.netresearchgate.net

In these simulations, the excitatory effect of DLH is modeled by increasing the number of excitatory inputs or enhancing the synaptic strength onto targeted neuronal populations, such as expiratory (E) neurons. researchgate.net The models can then generate "pre-phrenic" and "pre-lumbar" activity, which correspond to the neural drive to inspiratory and expiratory muscles, respectively. By analyzing the changes in the duration and amplitude of these simulated signals during models of quiet breathing and reflexive actions like coughing, researchers can test hypotheses about neural circuit function. researchgate.netresearchgate.net

Key findings from such computational studies include:

Confirmation of Experimental Observations: Simulations have demonstrated a high degree of analogy with results from animal experiments, validating the model's predictive capabilities. researchgate.net

Prediction of Motor Output: The models can predict how DLH-induced excitation in specific nuclei will alter respiratory motor patterns. For instance, simulated excitation of BÖT expiratory neurons leads to a form of cough depression, characterized by a reduced number of coughs and altered neural activity to the lumbar nerve. researchgate.net

Investigation of Phase Transitions: Computational models are used to explore how DLH affects the switching between respiratory phases (inspiration to expiration). Stimulation of different neural populations within the model, mimicking the action of DLH, can alter the firing patterns of key neurons and shift the timing of the respiratory cycle. nih.gov

These computational approaches provide a framework for integrating experimental data and testing complex hypotheses about the function of DLH within neural circuits, guiding future in vivo experiments. researchgate.net

State-of-the-Art Analytical Techniques for Quantification and Characterization

The accurate quantification and structural characterization of DL-Homocysteic acid in complex biological matrices are paramount for understanding its physiological and pathological roles. A suite of advanced analytical techniques has been developed and validated for this purpose.

Chromatographic-Mass Spectrometric Approaches (GC-MS, HPLC-MS/MS)

Chromatography coupled with mass spectrometry stands as the gold standard for the sensitive and specific detection of DL-Homocysteic acid (HCA).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers unambiguous identification and quantification of HCA, particularly when combined with stable isotope-labeled internal standards. google.comnih.gov Prior to analysis, HCA and other amino acids must undergo a derivatization process to increase their volatility. google.com A common method involves silylation, for example, using N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). massbank.eu The derivatized compounds are then separated on a GC column and detected by a mass spectrometer. google.comnih.gov GC-MS provides distinct retention times and mass fragmentation patterns for HCA, allowing it to be distinguished from structurally similar compounds like cysteic acid and homocysteine sulfinic acid. google.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS): This approach has become increasingly prevalent for analyzing HCA in biological fluids such as serum, urine, and cerebrospinal fluid (CSF). researchgate.netx-mol.netnih.gov LC-MS/MS methods often involve a sample preparation step, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering substances. researchgate.netnih.gov Separation is frequently achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds like HCA. researchgate.netx-mol.netnih.gov The use of tandem mass spectrometry (MS/MS) enhances specificity and sensitivity, allowing for precise quantification even at low endogenous concentrations. researchgate.netresearchgate.net These methods have been rigorously validated according to regulatory guidelines, ensuring their accuracy and precision. x-mol.netnih.gov

| Analytical Technique | Sample Matrix | Key Methodological Details | Research Findings |

| GC-MS | Serum | Derivatization of amino acids; use of stable isotope internal standards; selected ion monitoring (SIM). google.comnih.gov | Enables unambiguous identification and quantification of HCA, cysteine sulfinic acid, and cysteic acid. google.comnih.gov |

| HPLC-MS/MS | Serum, Urine, CSF | Protein precipitation, solid-phase extraction (SPE), HILIC separation. researchgate.netnih.gov | Developed and validated as an accurate and precise method for determining HCA concentrations in various biological fluids. x-mol.netnih.gov |

| LC-MS/MS | Plasma | Sample reduction with dithiothreitol (B142953) (DTT), followed by LC-MS/MS analysis. researchgate.net | Provides a method for the analysis of total homocysteine and related compounds. researchgate.net |

Stable Isotope Dilution Mass Spectrometry Methods

Stable Isotope Dilution (SID) is a powerful quantification strategy used in conjunction with mass spectrometry (both GC-MS and LC-MS/MS) to achieve the highest level of accuracy and precision. google.comnih.gov The principle of SID-MS involves adding a known amount of an isotopically labeled version of the analyte—in this case, DL-Homocysteic acid labeled with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C)—to the sample as an internal standard at the earliest stage of sample preparation. google.comnih.gov

Because the isotopically labeled standard is chemically identical to the endogenous (unlabeled) HCA, it behaves in the exact same manner during all subsequent steps, including extraction, derivatization, and chromatographic separation. Any loss of analyte during sample processing will affect both the labeled standard and the endogenous compound equally. google.com

The mass spectrometer can distinguish between the endogenous HCA and the heavier, isotope-labeled internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the endogenous analyte to that of the known amount of added internal standard, the concentration of the endogenous HCA in the original sample can be calculated with exceptional accuracy, as it corrects for any procedural losses. google.com This technique is considered a definitive method for the quantification of small molecules in complex mixtures and has been successfully applied to measure HCA in human serum. nih.gov

Biosensing Technologies for Metabolite Detection

While specific biosensors for DL-Homocysteic acid are not widely reported, the development of biosensing technologies for its metabolic precursor, homocysteine (Hcy), and other amino acids provides a strong foundation for future applications. nih.govmdpi.com Biosensors are analytical devices that combine a biological recognition element (like an enzyme or an antibody) with a physicochemical transducer to generate a measurable signal in the presence of a target analyte. nih.gov

Recent advances include:

Enzyme-Based Biosensors: One approach utilizes recombinant cystathionine (B15957) β-synthase (CBS), an enzyme involved in Hcy metabolism. mdpi.com The enzyme is immobilized on a modified electrode, such as one made with nanoporous gold, which offers a large surface area and enhanced stability. The enzyme catalyzes a reaction with Hcy, producing hydrogen sulfide (B99878) (H₂S), which is then electrochemically detected by the transducer. mdpi.com This type of sensor has shown high sensitivity and selectivity for Hcy. mdpi.com

Cell-Free Biosensors: Another innovative strategy employs the native homocysteine-sensing machinery from bacteria like Escherichia coli. nih.gov In a cell-free system, genetic circuits responsive to Hcy are combined with cell extracts containing the necessary molecular machinery for transcription and translation. Binding of Hcy triggers the production of a reporter, such as a colorimetric output, allowing for visual detection. nih.gov

Molecularly Imprinted Polymers (MIPs): MIP-based biosensors create synthetic recognition sites that are specific to the target molecule. mdpi.com For Hcy detection, a molecularly imprinted polymer is synthesized around Hcy molecules, which are later removed, leaving behind cavities that are complementary in shape and functionality. When the sensor is exposed to a sample, Hcy molecules selectively rebind to these cavities, generating a detectable electrochemical signal. mdpi.com

These technologies, proven effective for analytes like homocysteine and homogentisic acid, offer promising frameworks for the future development of rapid, low-cost, and selective biosensors for DL-Homocysteic acid. nih.govnih.gov

Spectroscopic Studies (Infrared and Raman Spectroscopy) in Complex Analysis

Infrared (IR) and Raman spectroscopy are non-destructive analytical techniques that provide detailed information about the molecular structure and vibrational modes of a compound. researchgate.netnih.gov These methods have been applied to study DL-Homocysteic acid (DLH) and its interactions.

Vibrational Analysis: The IR and Raman spectra of DLH exhibit characteristic bands corresponding to its functional groups: the carboxyl group (-COOH), the sulfonate group (-SO₃⁻), the amino group (-NH₃⁺), and the methylene (B1212753) chains (-CH₂-). nih.gov The positions and intensities of these bands are sensitive to the molecule's conformation and its intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov By analyzing these spectra, researchers can assign the main vibrational bands and study the coordination structure when DLH forms complexes with metal ions like Na⁺, K⁺, and Ca²⁺. nih.gov

High-Pressure Studies: Applying high external pressure during spectroscopic analysis can reveal changes in molecular structure and intermolecular forces. researchgate.net Studies on DLH have shown that it undergoes pressure-induced phase transitions. researchgate.net For example, DLH is reported to have two phase transitions at approximately 17 kbar and 37 kbar. These transitions are attributed to changes in the extensive network of intermolecular hydrogen bonds within the crystal structure. researchgate.net In contrast, when DLH is part of a metal complex, such as with lanthanum, the number and nature of these phase transitions change, indicating an alteration of the hydrogen bonding network upon complex formation. researchgate.net These spectroscopic studies provide fundamental insights into the structural chemistry and bonding characteristics of DL-Homocysteic acid. researchgate.netnih.gov

System Specific Roles and Implications of Dl Homocysteic Acid

Central Nervous System Regions and Neural Circuitry

DL-Homocysteic acid (DL-HCA), a structural analog of the excitatory amino acid glutamate (B1630785), exerts significant effects on various regions of the central nervous system (CNS). u-szeged.hu Its actions are primarily mediated through the activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype. nih.govwikipedia.org This interaction makes DL-HCA a valuable tool in neuroscience research for studying excitatory neurotransmission and its implications in both normal physiological processes and pathological conditions. chemimpex.com Microinjection of DL-HCA into specific CNS regions allows for the targeted activation of neurons, helping to map neural circuits and understand their functions. plos.orgresearchgate.netbsb-muenchen.de

Research has demonstrated that spinal motor neurons are particularly vulnerable to the excitotoxic effects of DL-HCA. oup.comoup.com When applied to the spinal cord of rats, DL-HCA induces a sequence of degenerative events in motor neurons that share characteristics with the pathology observed in amyotrophic lateral sclerosis (ALS). u-szeged.huoup.com

The excitotoxic cascade initiated by DL-HCA is closely linked to a disruption of intracellular calcium homeostasis. u-szeged.hunih.gov Studies have shown that exposure to DL-HCA leads to an initial elevation of cytoplasmic calcium levels in motor neurons. u-szeged.hu This is followed by a progressive accumulation of calcium within various cellular organelles, including the endoplasmic reticulum and mitochondria, which parallels their structural degeneration and ultimately leads to cell death. u-szeged.hu

The degenerative process involves distinct cytopathological changes. These include the massive swelling of dendritic processes while presynaptic axon terminals remain relatively preserved. oup.com The cell bodies of motor neurons become filled with vacuoles originating from both the endoplasmic reticulum and mitochondria. oup.com Additionally, the proximal axons of these neurons exhibit swelling and an accumulation of organelles and degenerative products. oup.com These pathological features are notably similar to those seen in transgenic mouse models of ALS, suggesting that an excitotoxic mechanism involving the hyperactivation of non-NMDA glutamate receptors may play a role in the motor neuron degeneration seen in the disease. oup.com

The table below summarizes the key findings related to the effects of DL-HCA on spinal motor neurons.

| Experimental Model | Key Findings | Pathological Features | Implied Mechanism |

| In vivo rat spinal cord | DL-HCA induces motor neuron degeneration. u-szeged.hu | Disrupted calcium homeostasis, elevated cytoplasmic and organellar calcium. u-szeged.hu | Excitotoxicity |

| In vivo rat spinal cord | DL-HCA-induced changes resemble those in SOD-1 transgenic mice. oup.com | Dendritic swelling, vacuolization of cell bodies, proximal axonal swelling. oup.com | Hyperactivation of non-NMDA glutamate receptors. oup.com |

DL-Homocysteic acid has been instrumental in elucidating the neural control of cardiorespiratory functions within the brainstem. physiology.orgnih.govnih.gov By microinjecting DL-HCA into specific medullary regions, researchers can selectively activate neurons and observe the resulting changes in cardiovascular and respiratory parameters.

Studies in anesthetized rats have shown that injections of DL-HCA into the caudal ventrolateral medulla (CVLM) can selectively or simultaneously inhibit arterial pressure, heart rate, and diaphragm activity. nih.gov This suggests that neurons in the CVLM are involved in the central circuitry for both cardiovascular and respiratory control. physiology.orgnih.govsemanticscholar.org Interestingly, the sites where the smallest volumes of DL-HCA produced a decrease in arterial pressure were located outside of the catecholamine-containing cell groups, indicating that non-catecholaminergic neurons are important for these depressor responses. physiology.orgnih.gov

Further research has explored the role of neurons in the midline medulla oblongata. nih.govphysiology.org Microinjections of DL-HCA into this region generally produced only small changes in mean arterial pressure and heart rate. nih.govphysiology.org However, activation of a specific area at the level of the caudal pole of the facial nucleus consistently led to a significant reduction in phrenic nerve activity, and in some cases, prolonged apnea. nih.govphysiology.org In freely breathing rats, this respiratory depression was accompanied by significant decreases in arterial pressure. nih.gov

In the pedunculopontine tegmentum (PPT), another brainstem region, microinjections of DL-HCA have been shown to increase renal sympathetic nerve activity, mean arterial pressure, and respiratory rate. plos.org This indicates a role for the PPT in evoking sympathoexcitatory responses. plos.org

The table below summarizes the cardiorespiratory effects of DL-HCA in different brainstem regions.

| Brainstem Region | Animal Model | Effects of DL-HCA Microinjection |

| Caudal Ventrolateral Medulla (CVLM) | Anesthetized rats | Inhibition of arterial pressure, heart rate, and diaphragm activity. nih.gov |

| Midline Medulla Oblongata | Anesthetized, ventilated rats | Minor changes in MAP and heart rate; significant reduction in phrenic nerve activity at the caudal pole of the facial nucleus. nih.govphysiology.org |

| Midline Medulla Oblongata | Freely breathing rats | Respiratory depression accompanied by large decreases in MAP. nih.gov |

| Pedunculopontine Tegmentum (PPT) | Anesthetized rats | Increased renal sympathetic nerve activity, mean arterial pressure, and respiratory rate. plos.org |

DL-Homocysteic acid has been shown to have excitatory effects on neurons within the hippocampus, a brain region critical for learning and memory. nih.gov In studies using guinea pig hippocampal slices, the application of DL-HCA to the stratum radiatum induced significant depolarizations in CA3 neurons, accompanied by an increase in membrane conductance. nih.gov These findings suggest that homocysteate receptors in the hippocampus share similarities with glutamate receptors. nih.gov

Further research has established L-homocysteic acid (L-HCA), an isomer of DL-HCA, as an endogenous agonist at NMDA receptors located at the Schaffer collateral-CA1 synapse in the rat hippocampus. nih.gov This is supported by the fact that a specific L-HCA uptake blocker potentiates the currents induced by L-HCA and the excitatory postsynaptic potentials (EPSPs) in CA1 neurons. nih.gov This effect is blocked by NMDA receptor antagonists, confirming the involvement of these receptors. nih.gov

The interaction of DL-HCA with hippocampal neurons has implications for cognitive processes. While direct studies on DL-HCA and cognition are limited, the broader context of its precursor, homocysteine, suggests a link. Elevated levels of homocysteine (hyperhomocysteinemia) are considered a risk factor for cognitive impairment and dementia, including Alzheimer's disease. nih.govfrontiersin.org The neurotoxic effects of homocysteine are thought to be mediated, at least in part, by its metabolite, homocysteic acid, through mechanisms like excitotoxicity and oxidative stress. mdpi.com

In animal models of Alzheimer's disease, while elevated homocysteine and this compound levels have been observed, their direct impact on learning and memory performance has yielded mixed results in some studies. mdpi.com However, other research suggests that this compound can mediate amyloid pathogenicity, contributing to cognitive impairment. sciforschenonline.org

The table below provides a summary of research findings on the effects of DL-HCA on the hippocampus.

| Research Model | Key Findings | Implication for Cognitive Processes |

| Guinea pig hippocampal slices | DL-HCA induces large depolarizations in CA3 neurons. nih.gov | Suggests a role in modulating hippocampal excitability, which is fundamental to learning and memory. |

| Rat hippocampal slices | L-HCA is an endogenous NMDA receptor agonist at the Schaffer collateral-CA1 synapse. nih.gov | Highlights a direct mechanism by which HCA can influence synaptic plasticity, a cellular basis of cognition. |

| Alzheimer's disease mouse models | Mixed results on the direct impact of elevated HCA on cognitive performance in some models. mdpi.com | The relationship between HCA and cognitive decline in neurodegenerative diseases is complex and may depend on other factors. |

| Studies on homocysteine and cognition | Elevated homocysteine is a risk factor for cognitive decline and dementia. nih.govfrontiersin.org | The neurotoxic effects of homocysteine may be partly mediated by this compound, linking it to cognitive impairment. |

Interaction with Other Neurotransmitters and Neuromodulators within Neural Systems

DL-Homocysteic acid's primary mode of action is through its interaction with the glutamate neurotransmitter system, specifically as an agonist at NMDA receptors. nih.govwikipedia.org This interaction forms the basis of its excitatory effects throughout the central nervous system. In striatal cholinergic interneurons, both L-HCA and D-HCA evoke the release of acetylcholine (B1216132), an action that is inhibited by NMDA receptor antagonists. nih.gov This indicates that L-HCA acts as an agonist at the NMDA receptor and may be an endogenous ligand for this receptor. nih.gov

The effects of DL-HCA can be modulated by other neurochemicals. For instance, in the context of respiratory control, the responses to excitatory agents like DL-HCA can be attenuated by the concurrent injection of compounds such as kynurenic acid, an antagonist of excitatory amino acid receptors. nih.gov

Furthermore, DL-HCA is utilized in studies to understand the function of other neuromodulatory systems. For example, research on the role of neurokinin-1 (NK1) receptor-expressing cells in the rostral ventrolateral medulla in cardiorespiratory control used DL-HCA to stimulate the ventral respiratory group. nih.govjneurosci.org The ablation of these NK1R-expressing cells altered the cardiorespiratory responses to DL-HCA, demonstrating an interaction between the glutamatergic stimulation by DL-HCA and the peptidergic system involving substance P and its receptor. nih.govjneurosci.org

In studies of autonomic control, microinjection of DL-HCA into the arcuate nucleus of the hypothalamus was found to augment the responses of neurons in the ventrolateral periaqueductal gray to splanchnic nerve stimulation. iomcworld.com This highlights a role for DL-HCA in modulating long-loop pathways involved in cardiovascular responses. iomcworld.com

The table below summarizes the interactions of DL-HCA with other neurotransmitter and neuromodulator systems.

| Neural System/Region | Interacting Neurotransmitter/Neuromodulator | Observed Effect |

| Striatal Cholinergic Interneurons | Acetylcholine | DL-HCA evokes the release of acetylcholine via NMDA receptor activation. nih.gov |

| Brainstem Respiratory Centers | Kynurenic Acid (EAA antagonist) | Kynurenic acid attenuates the respiratory responses to DL-HCA. nih.gov |

| Rostral Ventrolateral Medulla | Neurokinin-1 (NK1) Receptor System | Ablation of NK1R-expressing cells alters the cardiorespiratory responses to DL-HCA stimulation. nih.govjneurosci.org |

| Hypothalamic Arcuate Nucleus | (Implied) | DL-HCA augments neuronal responses in the ventrolateral periaqueductal gray, modulating autonomic pathways. iomcworld.com |

Prospective Research Directions and Unanswered Questions

Elucidation of Undiscovered Metabolic Pathways and Regulatory Mechanisms

The metabolic fate of DL-Homocysteic acid is not entirely understood. While it is known to be an oxidation product of homocysteine, the specific enzymatic processes and regulatory controls governing its formation and degradation are areas ripe for investigation. aefa.es Homocysteine metabolism is intricately regulated by factors such as the availability of B-vitamins (B6, B12, and folate) and the cellular redox state. aefa.esmdpi.com Oxidative stress appears to shift homocysteine metabolism towards the transsulfuration pathway and can lead to the oxidation of homocysteine to homocysteic acid. aefa.es

Future research should focus on identifying and characterizing the enzymes responsible for the conversion of homocysteine to DL-Homocysteic acid. It is proposed that radical attack on the sulfur center of the sulfone product of methionine oxidation leads to the formation of this compound. nih.gov Understanding the factors that regulate the activity of these enzymes is crucial. Additionally, exploring how DL-HCA is further metabolized or excreted will provide a more complete picture of its lifecycle within the body. Investigating the interplay between DL-HCA metabolism and other metabolic pathways, such as one-carbon metabolism and the methionine cycle, will be essential. ontosight.airesearchgate.net

Advanced Neuroimaging and Electrophysiological Correlates of DL-Homocysteic Acid Activity in Preclinical Models

DL-Homocysteic acid is a potent agonist of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate (B1630785) receptors critical for synaptic plasticity and neuronal function. frontiersin.orgmedchemexpress.com Its neuroexcitatory properties have been demonstrated in various preclinical studies. frontiersin.orgnih.gov

Advanced neuroimaging techniques in animal models offer a powerful tool to visualize the real-time effects of DL-HCA on brain activity. frontiersin.org Techniques like functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) could map the specific brain regions activated by DL-HCA and how this activation correlates with behavioral changes.